Cas no 883967-08-6 (N-1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylfuran-2-carboxamide)

N-1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylfuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]furan-2-carboxamide
- 2-Furancarboxamide, N-[1,4-dihydro-1-methyl-3-(3-methylphenyl)-4-oxo-2-quinolinyl]-
- N-1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylfuran-2-carboxamide
-
- Inchi: 1S/C22H18N2O3/c1-14-7-5-8-15(13-14)19-20(25)16-9-3-4-10-17(16)24(2)21(19)23-22(26)18-11-6-12-27-18/h3-13H,1-2H3,(H,23,26)
- InChI Key: XCEUQLWFHAGRSF-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(NC1=C(C2=CC=CC(C)=C2)C(=O)C2=C(N1C)C=CC=C2)=O
N-1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylfuran-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-6869-10μmol |
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide |
883967-08-6 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3225-6869-3mg |
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide |
883967-08-6 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-6869-40mg |
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide |
883967-08-6 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3225-6869-1mg |
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide |
883967-08-6 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3225-6869-5μmol |
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide |
883967-08-6 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-6869-30mg |
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide |
883967-08-6 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3225-6869-2mg |
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide |
883967-08-6 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3225-6869-15mg |
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide |
883967-08-6 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3225-6869-4mg |
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide |
883967-08-6 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3225-6869-20μmol |
N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide |
883967-08-6 | 90%+ | 20μl |
$79.0 | 2023-04-27 |
N-1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylfuran-2-carboxamide Related Literature
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
Additional information on N-1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylfuran-2-carboxamide
Research Briefing on N-1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylfuran-2-carboxamide (CAS: 883967-08-6)
N-1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylfuran-2-carboxamide (CAS: 883967-08-6) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique quinoline-furan hybrid structure, has demonstrated promising biological activities, particularly in the context of targeted cancer therapy and inflammation modulation. Recent studies have explored its potential as a kinase inhibitor, with a focus on its interaction with key signaling pathways involved in cell proliferation and survival.
The synthesis and characterization of N-1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylfuran-2-carboxamide have been detailed in several recent publications. The compound was initially designed to target specific tyrosine kinases, such as EGFR and VEGFR, which are critical in the progression of various cancers. Structural-activity relationship (SAR) studies have highlighted the importance of the furan-carboxamide moiety in enhancing binding affinity and selectivity. Furthermore, modifications to the quinoline core have been shown to influence the compound's pharmacokinetic properties, including solubility and metabolic stability.
In vitro and in vivo studies have provided compelling evidence of the compound's efficacy. For instance, preclinical models of non-small cell lung cancer (NSCLC) have shown significant tumor growth inhibition upon treatment with N-1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylfuran-2-carboxamide. Mechanistic studies revealed that the compound induces apoptosis and cell cycle arrest by modulating the PI3K/AKT/mTOR pathway. Additionally, its anti-inflammatory properties have been investigated in models of rheumatoid arthritis, where it demonstrated the ability to suppress pro-inflammatory cytokine production.
Despite these promising findings, challenges remain in the development of N-1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylfuran-2-carboxamide as a therapeutic agent. Issues such as off-target effects and potential toxicity profiles need to be addressed through further optimization and extensive toxicological studies. Current research efforts are focused on improving the compound's bioavailability and reducing its side effects, with the aim of advancing it to clinical trials.
In conclusion, N-1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylfuran-2-carboxamide represents a promising candidate for the treatment of cancer and inflammatory diseases. Its unique chemical structure and multifaceted biological activities make it a valuable subject of ongoing research. Future studies will likely explore its potential in combination therapies and its application in other disease contexts, further solidifying its role in the field of chemical biology and drug development.
883967-08-6 (N-1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylfuran-2-carboxamide) Related Products
- 1805019-53-7(4-Amino-3-(difluoromethyl)-2-methylpyridine-5-sulfonamide)
- 1486480-91-4(1,2-difluoro-4-(2-isocyanatopropan-2-yl)benzene)
- 1060197-88-7(2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide)
- 1261497-14-6((5,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine)
- 1226431-65-7(4-(4-butylphenyl)-6-chloro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile)
- 2171481-71-1(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamido-3-hydroxy-3-methylbutanoic acid)
- 2229357-62-2(2-(2-bromopropyl)-1-methoxy-4-nitrobenzene)
- 1361481-82-4(2-Amino-3-(2,4,6-trichlorophenyl)isonicotinonitrile)
- 2680541-81-3((4-amino-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone dihydrochloride)
- 1334377-37-5((2E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-phenylprop-2-enamide)




